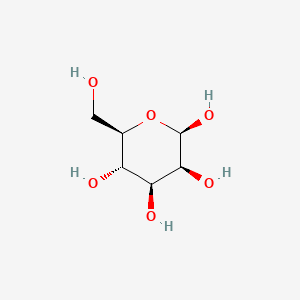

beta-D-Mannopyranose

Overview

Description

Beta-D-Mannose: is a monosaccharide, a simple sugar that is a stereoisomer of glucose. It is an epimer of glucose at the C-2 position, meaning it differs from glucose only in the configuration around one specific carbon atom. Beta-D-Mannose is naturally found in various plants and is a component of the polysaccharide mannan. It is known for its low-calorie and non-toxic features, making it widely used in food, medicine, cosmetics, and food-additive industries .

Mechanism of Action

Target of Action

Beta-D-Mannopyranose, also known as Beta-D-Mannose, is a type of sugar molecule that plays a significant role in various biological processes. It is recognized as a metabolite, an intermediate or product resulting from metabolism . It is also identified as an epitope, a specific site on an antigen to which an antibody binds .

Mode of Action

This compound interacts with its targets through a process known as glycosylation. In the case of C-mannosylation, a rare form of glycosylation, a single this compound forms a carbon–carbon bond with the pyrrole ring of a tryptophan residue . This interaction leads to various changes in the structure and function of the target proteins.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a major constituent of hemicellulose in the cell wall of higher plants, specifically in a group of polysaccharides known as mannans . These mannans comprise linear or branched polymers derived from sugars such as D-mannose, D-galactose, and D-glucose . This compound is also a key player in N-linked glycosylation, a post-translational modification of proteins .

Pharmacokinetics

It is known that the molecule has a molecular weight of 180156 Da , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, the glycosylation process involving this compound can affect the stability, secretion, or function of proteins . Moreover, the presence of this compound in the cell wall of plants contributes to the structural integrity of the cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Mannose can be synthesized through several methods, including chemical synthesis and enzymatic conversion. The chemical synthesis often involves the isomerization of glucose under specific conditions. Enzymatic conversion, on the other hand, utilizes enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase to convert other sugars into beta-D-Mannopyranose .

Industrial Production Methods: Industrial production of this compound primarily relies on enzymatic hydrolysis. This method involves the use of microbial enzymes to break down mannan, a polysaccharide found in plant cell walls, into this compound. The enzymes used in this process include beta-mannanase, which hydrolyzes the beta-1,4-glycosidic bonds in mannan .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its application in various fields.

Common Reagents and Conditions:

Oxidation: Beta-D-Mannose can be oxidized using reagents such as nitric acid or hypohalites to form mannose acids.

Reduction: Reduction of beta-D-Mannopyranose can be achieved using sodium borohydride, resulting in the formation of mannitol.

Major Products: The major products formed from these reactions include mannose acids, mannitol, and various mannose derivatives that have applications in different industries .

Scientific Research Applications

Beta-D-Mannose has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various chemicals and derivatives.

Biology: Beta-D-Mannose plays a crucial role in glycoprotein synthesis, which is essential for cell-cell communication and adhesion.

Comparison with Similar Compounds

Alpha-D-Mannose: Another stereoisomer of mannose, differing in the configuration around the anomeric carbon.

Glucose: An epimer of mannose at the C-2 position.

Fructose: A ketohexose that is structurally similar to mannose but differs in the position of the carbonyl group.

Uniqueness of Beta-D-Mannose: Beta-D-Mannose is unique due to its specific configuration, which allows it to interact with certain biological molecules and enzymes in a way that other sugars cannot. This unique interaction is the basis for its applications in preventing bacterial adhesion and its role in glycoprotein synthesis .

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015877 | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-31-8, 120442-57-1 | |

| Record name | β-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Mannopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)

![4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine](/img/structure/B1267811.png)

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)